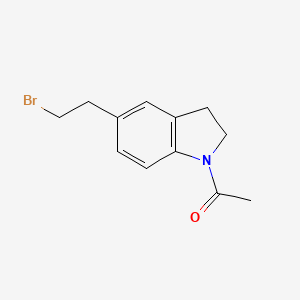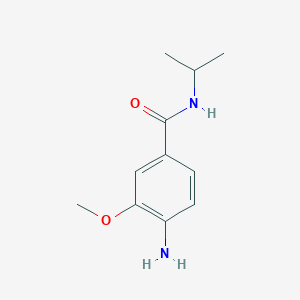![molecular formula C9H7BrN2O2 B7844614 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7844614.png)
8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of a bromine atom and a carboxylic acid group in the molecule enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
The synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by carboxylation. The reaction typically requires the use of bromine or iodine as halogenating agents and sodium methoxide as a base . Industrial production methods may involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in material science for the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and carboxylic acid groups, resulting in different reactivity and applications.
3-Halo-2-methylimidazo[1,2-a]pyridines: Similar structure but with different halogen atoms, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDTQLELNWOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7844556.png)
![1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-](/img/structure/B7844560.png)
![3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B7844567.png)


![1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine](/img/structure/B7844594.png)
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B7844608.png)



